molecular formula C19H18N2O4 B4721592 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B4721592
M. Wt: 338.4 g/mol
InChI Key: FPHQEMGOHKHRFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide often involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. For instance, the design, synthesis, and biological evaluation of structurally related compounds have been described, highlighting the role of isotype-selective small molecule inhibitors in medical applications (Zhou et al., 2008). Additionally, novel synthesis methods for substituted derivatives have shown the versatility of such compounds in producing potential anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide is crucial for understanding their chemical behavior and interaction with biological systems. X-ray crystallography and NMR spectroscopy are common techniques used to determine these structures in detail. For example, compounds with related structures have been analyzed to understand their luminescent properties and aggregation behavior, which are essential for material science applications (Srivastava et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide and its analogs can be diverse, involving reactions such as acylation, alkylation, and condensation. These reactions are pivotal in modifying the compound's biological activity or physical properties. Research into similar compounds has shown their potential in generating new pharmacologically active molecules (Gangjee et al., 2005).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of these compounds are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, from pharmaceuticals to materials. Studies on similar molecules have provided insights into their hyperglycemic-hypoglycemic activities, highlighting the importance of substituent positions and physicochemical properties (Yeung & Knaus, 1987).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the compound's application in drug design and material science. The selective inhibition of specific enzymes or receptors by structurally related compounds illustrates the importance of chemical property analysis in designing effective therapeutic agents (Zimmer et al., 2011).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18-2-1-9-21(18)15-6-3-13(4-7-15)19(23)20-14-5-8-16-17(12-14)25-11-10-24-16/h3-8,12H,1-2,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHQEMGOHKHRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-oxo-1-pyrrolidinyl)benzamide

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